4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one
Description
4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one is a hybrid heterocyclic compound combining a thieno[2,3-b]pyridine core with a 6-hydroxycoumarin (chromen-2-one) moiety. The thienopyridine unit features a fused thiophene and pyridine ring system substituted with amino and methyl groups, while the coumarin component contributes a hydroxyl group at position 4.
The synthesis of such hybrids typically involves multi-step protocols. For example, the thieno[2,3-b]pyridine fragment can be synthesized via Knoevenagel condensation or cyclization reactions involving acetylacetone and sulfur-containing precursors . The coumarin moiety is often prepared through Pechmann or Kostanecki–Robinson reactions, as seen in the condensation of phenols with β-ketoesters or aldehydes . Final coupling of these fragments may employ cross-coupling reactions or nucleophilic substitution under microwave-assisted conditions to enhance efficiency .
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-8-5-9(2)20-18-15(8)16(19)17(24-18)12-7-14(22)23-13-4-3-10(21)6-11(12)13/h3-7,21H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKRWKIZVCOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C=C4)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular condensation of the methylene and cyano groups . The reaction is carried out in alcohol in the presence of triethylamine at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted coumarins and thienopyridines, which can exhibit different biological activities .
Scientific Research Applications
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine Derivatives
- (3-Amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (Compound 1): This analog replaces the coumarin unit with a phenylmethanone group. Spectroscopic studies show that electron-donating methyl groups redshift absorption maxima compared to the target compound .
- (3-Amino-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-2-yl)(phenyl)methanone (Compound 2): The tetrahydroquinoline extension introduces conformational rigidity, which may improve binding specificity in biological systems. However, the lack of a coumarin moiety eliminates photoactive properties present in the target compound .
Coumarin-Based Hybrids
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one: This compound substitutes the thienopyridine with a thienopyrimidine scaffold. The thiazolidinone linker enhances hydrogen-bonding capacity, improving solubility in aqueous media but reducing metabolic stability compared to the target compound .
- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one: A triazole-modified coumarin derivative lacking the thienopyridine unit. The triazole group facilitates click chemistry applications but diminishes π-π stacking interactions critical for enzyme inhibition .
Physicochemical and Spectroscopic Properties
<sup>*</sup> Predicted using fragment-based methods. <sup>†</sup> Estimated based on coumarin-thienopyridine conjugates .
Biological Activity
The compound 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a thieno-pyridine moiety and a coumarin derivative, which are known for their varied biological activities.
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties . Specifically, the substitution at the C-4 position of coumarin has been linked to cytotoxic activity against various cancer cell lines. For instance, studies show that the compound demonstrates potent in vitro anticancer activity against several human cancer cell lines, including breast and lung cancer cells .
Table 1: Anticancer Activity Results
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 31.5 | 98.56 |
| 62.5 | 81.94 |
| 125 | 65.73 |
| 250 | 56.17 |
| 500 | 49.23 |
The above results illustrate the dose-dependent cytotoxic effects of the compound compared to standard chemotherapeutic agents like Paclitaxel.
The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of oxidative stress : It increases reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Modulation of signaling pathways : It may influence pathways related to apoptosis and survival, such as the PI3K/Akt pathway.
Antimicrobial Activity
In addition to anticancer properties, some derivatives of thieno-pyridines have shown promising antimicrobial activity . The compound has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting potential as an antibiotic agent .
Study on Anticancer Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and biological evaluation of several coumarin derivatives, including our compound of interest. The findings indicated that modifications to the coumarin structure significantly enhance anticancer activity while reducing side effects .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thieno-pyridine derivatives against resistant bacterial strains. The results showed that certain structural modifications led to improved activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential role in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the optimal synthetic routes for 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step heterocyclic coupling. Key steps include:
- Thieno[2,3-b]pyridine core formation : Use malonic acid and phenol derivatives in phosphorus oxychloride with ZnCl₂ as a catalyst to assemble the chromen-2-one moiety (as seen in analogous coumarin syntheses) .
- Functional group introduction : Optimize substitution at the 3-amino and 4,6-dimethyl positions via nucleophilic aromatic substitution or reductive amination, ensuring controlled temperature (70–90°C) and inert atmospheres to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol for high-purity yields (>90%) .
Q. How can structural characterization be rigorously performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm substituent positions (e.g., methyl groups at C4/C6 of the thienopyridine ring and hydroxyl at C6 of the chromenone) .
- IR : Identify characteristic bands (e.g., –NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- X-ray crystallography : Resolve the fused heterocyclic system and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Screen against EGFR or VEGFR2 using fluorescence-based kinase activity assays (IC₅₀ determination) .
- Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Derivative synthesis : Modify substituents (e.g., replace –CH₃ with halogens or methoxy groups) and compare activity profiles .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., dihydrofolate reductase) .
- Data correlation : Tabulate substituent effects (see example below) to identify key pharmacophores:
| Derivative | R1 (Thienopyridine) | R2 (Chromenone) | IC₅₀ (EGFR, nM) |
|---|---|---|---|
| Parent | 3-NH₂, 4/6-CH₃ | 6-OH | 120 |
| Derivative A | 3-NH₂, 4-Cl | 6-OH | 85 |
| Derivative B | 3-NH₂, 4-OCH₃ | 6-OCH₃ | 210 |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-validated), solvent controls (DMSO <0.1%), and replicate counts (n ≥ 3) .
- Meta-analysis : Aggregate data from analogous compounds (e.g., 2-amino-thieno[2,3-b]pyridines) to identify trends in potency vs. lipophilicity (logP) .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in discrepant models .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Enzyme inhibition kinetics : Perform Michaelis-Menten assays (e.g., for DHFR inhibition) to determine and inhibition type (competitive/non-competitive) .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- In vivo imaging : Track biodistribution in zebrafish models via fluorescent tagging (e.g., BODIPY conjugates) .
Q. What advanced experimental designs are suitable for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Split-split plot design : Test dose-response relationships (0.1–100 µM) across multiple cell lines and timepoints, with randomization to minimize batch effects .
- ADME-Tox assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Ames test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains .
Q. How should environmental fate studies be structured for this compound?
Methodological Answer:
- Degradation pathways : Simulate hydrolysis (pH 2–12), photolysis (UV-A/B exposure), and microbial degradation (OECD 301B) to identify breakdown products .
- Ecotoxicity : Test acute/chronic effects on Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202) .
- QSAR modeling : Predict bioaccumulation (BCF) and persistence (DT₅₀) using EPI Suite or OPERA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
